(2E)-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide
Description
The compound (2E)-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide is a heterocyclic molecule featuring a 1,3,4-oxadiazole core substituted with a 2-methanesulfonylphenyl group at position 5 and an α,β-unsaturated enamide moiety bearing a thiophen-2-yl group. The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry due to its metabolic stability and hydrogen-bonding capabilities . The methanesulfonyl (mesyl) group enhances solubility and may participate in sulfonyl-π interactions in biological targets, while the thiophene moiety contributes to aromatic stacking and electronic modulation .
Synthetic routes for analogous 1,3,4-oxadiazoles typically involve cyclization of hydrazides with carbon disulfide under basic conditions (e.g., KOH/EtOH reflux) , followed by coupling reactions. For example, outlines a protocol using N2H4·H2O in methanol under reflux to form oxadiazole intermediates, which are then functionalized via nucleophilic substitution or amidation .
Properties
IUPAC Name |
(E)-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S2/c1-25(21,22)13-7-3-2-6-12(13)15-18-19-16(23-15)17-14(20)9-8-11-5-4-10-24-11/h2-10H,1H3,(H,17,19,20)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQKWGAQVDJOKY-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)/C=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide typically involves multiple stepsThe final step involves the formation of the prop-2-enamide linkage under specific reaction conditions, such as the use of a base like triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the oxadiazole ring can produce various reduced derivatives .
Scientific Research Applications
(2E)-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (2E)-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues: Core Heterocycles and Substituents
The target compound’s structural analogues can be categorized by their core heterocycles (e.g., oxadiazole, thiadiazole, thiazole) and substituent patterns. Key examples include:
Key Observations:
- Core Heterocycles : The 1,3,4-oxadiazole in the target compound offers superior metabolic stability compared to 1,3,4-thiadiazoles (), which are more lipophilic but prone to oxidation . Thiazole-pyridine hybrids () combine nitrogen-rich cores for enhanced hydrogen bonding .
- Substituent Effects : The mesyl group in the target compound improves aqueous solubility relative to chloro () or methoxy () substituents. Thiophene’s electron-rich nature may enhance charge-transfer interactions compared to phenyl groups .
Biological Activity
The compound (2E)-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide is a complex organic molecule that exhibits significant potential for various biological activities. Its structural features suggest interactions with multiple biological targets, making it a candidate for pharmacological exploration. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Overview
The compound features a prop-2-enamide backbone linked to a 1,3,4-oxadiazole and a thiophene moiety. The presence of these functional groups is crucial for its reactivity and biological activity.
| Feature | Description |
|---|---|
| Backbone | Prop-2-enamide |
| Functional Groups | 1,3,4-Oxadiazole, Thiophene |
| Substituents | Methanesulfonyl group on phenyl ring |
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Interaction : The oxadiazole and thiophene rings may interact with enzymes or receptors, modulating their activity. This interaction can lead to inhibition or activation of specific biochemical pathways.
- Antimicrobial Activity : Compounds containing oxadiazole and thiophene rings have shown antimicrobial properties in various studies. The structural features allow for effective binding to microbial targets.
- Anticancer Properties : Similar compounds have demonstrated anticancer effects through apoptosis induction and cell cycle arrest in cancer cells.
Biological Activity Studies
Several studies have investigated the biological activities of related compounds, providing insights into the potential efficacy of this compound.
Antimicrobial Activity
Research has shown that compounds with oxadiazole and thiophene structures exhibit significant antimicrobial activity against various pathogens. For instance:
- Study Findings : A study reported that derivatives of oxadiazole demonstrated strong inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Compounds similar to this compound have been evaluated for their anticancer properties:
- Case Study : A recent investigation highlighted that oxadiazole derivatives exhibited cytotoxicity against various cancer cell lines, suggesting potential as anticancer agents .
The synthesis of this compound involves multi-step reactions that require careful optimization to enhance yield and purity. Key synthetic methods include:
- Formation of Oxadiazole Ring : Utilizing appropriate reagents to form the oxadiazole moiety.
- Coupling Reactions : Employing coupling agents to link the thiophene and prop-2-enamide components.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves three steps: (1) formation of the oxadiazole ring via cyclization of thiosemicarbazide derivatives, (2) sulfonylation at the oxadiazole-2-yl position using methanesulfonyl chloride, and (3) coupling with a thiophene-containing enamide precursor via a Heck or Wittig reaction.
- Optimization Tips :
-
Use anhydrous DMF as a solvent for sulfonylation to minimize side reactions .
-
Catalyze coupling reactions with Pd(OAc)₂ and triphenylphosphine to improve regioselectivity .
-
Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3) and purify via column chromatography .
Step Reagents/Conditions Yield Range Key Challenges Oxadiazole formation Thiosemicarbazide, POCl₃, 90°C 60–70% Control exothermic reactions Sulfonylation Methanesulfonyl chloride, Et₃N, DMF, 0°C→RT 75–85% Avoid hydrolysis of sulfonyl group Enamide coupling Pd(OAc)₂, PPh₃, DMF, 80°C 50–65% Stereochemical control of (2E)-configuration
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical spectral markers should be prioritized?
- 1H/13C NMR : Prioritize signals for the α,β-unsaturated enamide (δ 6.8–7.2 ppm for vinyl protons; 165–170 ppm for carbonyl carbons) and oxadiazole C=N (δ 150–155 ppm) .
- IR Spectroscopy : Confirm sulfonyl (S=O stretch at 1150–1250 cm⁻¹) and amide (C=O stretch at 1650–1700 cm⁻¹) groups .
- Mass Spectrometry : Use HRMS-ESI to verify molecular ion [M+H]⁺ and isotopic patterns for sulfur atoms .
Q. How does the compound’s electronic configuration influence its reactivity in nucleophilic substitution or oxidation reactions?
- The electron-withdrawing methanesulfonyl group enhances electrophilicity at the oxadiazole ring, making it susceptible to nucleophilic attack (e.g., by amines or thiols) at the C-5 position .
- The α,β-unsaturated enamide is prone to oxidation (e.g., with mCPBA) to form epoxides or diols, which can alter bioactivity .
Advanced Research Questions
Q. How can substituent variations (e.g., thiophene vs. furan) modulate the compound’s bioactivity, and what computational tools predict these effects?
- Structure-Activity Relationship (SAR) : Replace the thiophen-2-yl group with furan-2-yl to assess changes in π-π stacking with biological targets. Use DFT calculations (B3LYP/6-31G*) to compare electronic profiles .
- Experimental Validation : Test analogs in enzyme inhibition assays (e.g., COX-2 or EGFR kinase) and correlate with computed electrostatic potential maps .
| Substituent | IC₅₀ (EGFR Kinase) | LogP | Binding Energy (kcal/mol) |
|---|---|---|---|
| Thiophen-2-yl | 12.3 µM | 2.8 | -9.2 |
| Furan-2-yl | 18.7 µM | 2.1 | -7.6 |
| Phenyl | >50 µM | 3.5 | -5.3 |
Q. What experimental strategies resolve contradictions between in vitro bioactivity data and computational predictions?
- Case Study : If molecular docking predicts strong binding to a kinase but in vitro assays show weak inhibition:
Validate target engagement via SPR or ITC to measure binding affinity .
Check cellular permeability using Caco-2 assays; poor permeability may explain discrepancies .
Perform metabolomic profiling to identify off-target interactions .
Q. How can the compound’s stability under physiological conditions be improved without compromising activity?
- Strategies :
- Introduce electron-donating groups (e.g., -OCH₃) on the phenyl ring to reduce sulfonyl group hydrolysis .
- Encapsulate in PEGylated liposomes to enhance plasma half-life .
- Analytical Methods : Use HPLC-MS to track degradation products in simulated gastric fluid (pH 2.0) and PBS (pH 7.4) .
Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity, given its structural complexity?
- Pharmacokinetics : Use Sprague-Dawley rats for IV/PO dosing; monitor plasma levels via LC-MS/MS. Expect low oral bioavailability (<20%) due to high logP (~3.0) .
- Toxicity : Conduct acute toxicity studies in zebrafish embryos (LC₅₀ determination) and subchronic dosing in mice (28 days) with histopathological analysis .
Data Contradiction Analysis
Q. Conflicting reports on anticancer activity: How to design experiments to clarify mechanisms?
- Hypothesis Testing :
- If apoptosis assays (Annexin V/PI) are inconsistent, use live-cell imaging to track real-time caspase activation .
- Compare transcriptomic profiles (RNA-seq) of treated vs. untreated cancer cells to identify dysregulated pathways .
Q. Discrepancies in reported IC₅₀ values across studies: How to standardize assays?
- Recommendations :
- Use a common cell line (e.g., MCF-7 or A549) and culture conditions (10% FBS, 37°C, 5% CO₂).
- Include positive controls (e.g., doxorubicin for cytotoxicity) and normalize data to cell viability via MTT/WST-1 assays .
Methodological Resources
- Synthetic Protocols : Refer to multi-step procedures in .
- Analytical Workflows : NMR/IR/MS guidelines from .
- Computational Tools : Molecular docking (AutoDock Vina) and DFT (Gaussian 16) protocols in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
